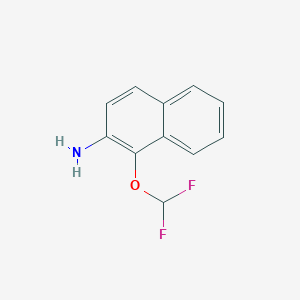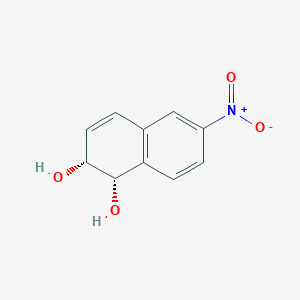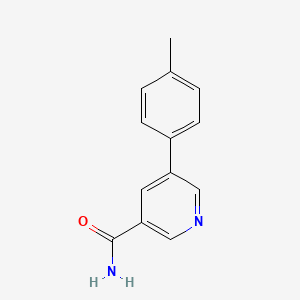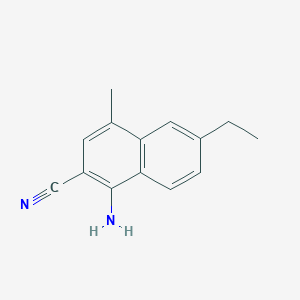
1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a quinoline ring system that is partially saturated, with hydroxyl groups at the 6 and 7 positions and a propyl group at the 1 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol can be achieved through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) can yield tetrahydroquinoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the desired product. Catalysts such as Raney nickel or platinum can also be employed to facilitate the hydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide (CrO3) or manganese dioxide (MnO2).
Reduction: The compound can be further reduced to form fully saturated derivatives using hydrogenation techniques.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), manganese dioxide (MnO2)
Reduction: Hydrogen gas (H2) with catalysts like Pd/C, Raney nickel
Substitution: Alkyl halides, aryl halides under basic conditions
Major Products:
Oxidation: Quinones
Reduction: Fully saturated tetrahydroquinoline derivatives
Substitution: Various alkyl or aryl substituted tetrahydroquinolines
Aplicaciones Científicas De Investigación
1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 6 and 7 positions can participate in hydrogen bonding and other interactions with biological molecules. This compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the propyl group and hydroxyl groups at the 6 and 7 positions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a propyl group and lacks the hydroxyl groups.
2-Phenyl-1,2,3,4-tetrahydroquinoline: Contains a phenyl group at the 2 position instead of a propyl group at the 1 position
Uniqueness: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is unique due to the presence of both the propyl group and the hydroxyl groups at the 6 and 7 positions. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-propyl-3,4-dihydro-2H-quinoline-6,7-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-5-13-6-3-4-9-7-11(14)12(15)8-10(9)13/h7-8,14-15H,2-6H2,1H3 |
Clave InChI |
OVVPKOGWOWNLHB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC2=CC(=C(C=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















